molecular formula C9H13N3 B2776435 1-(1-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane CAS No. 2260937-09-3

1-(1-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane

Cat. No.: B2776435
CAS No.: 2260937-09-3
M. Wt: 163.224
InChI Key: ZEFBOBKQKWTTQC-UHFFFAOYSA-N
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Description

1-(1-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a bicyclo[2.1.1]hexane core, which is a rigid and strained structure, making it an interesting subject for chemical research and development.

Preparation Methods

The synthesis of 1-(1-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane can be achieved through several synthetic routes. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions. This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction typically requires specific equipment and glassware, making it technically challenging but feasible for laboratory-scale production.

Chemical Reactions Analysis

1-(1-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, 1-(1-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane has been explored as a potential bioisostere for ortho-substituted benzene rings, which are common in many pharmaceutical compounds . Its rigid structure and unique chemical properties make it a valuable building block for designing new drugs with improved efficacy and reduced side effects. Additionally, the compound has shown high antifungal activity when incorporated into the structure of fungicides .

Mechanism of Action

The mechanism of action of 1-(1-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets and pathways. The rigid and strained structure of the bicyclo[2.1.1]hexane core allows it to fit into unique binding sites on target proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antifungal activity or modulation of receptor functions .

Comparison with Similar Compounds

1-(1-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane can be compared with other similar compounds, such as 1,2-disubstituted bicyclo[2.1.1]hexanes and bicyclo[3.1.0]hexanes. These compounds share the common feature of a rigid bicyclic structure, but they differ in their specific chemical properties and applications. For example, bicyclo[3.1.0]hexanes are synthesized via (3 + 2) annulation reactions and are used as building blocks in medicinal chemistry The unique feature of 1-(1-Methylpyrazol-3-yl)-2-azabicyclo[21

Properties

IUPAC Name

1-(1-methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-12-3-2-8(11-12)9-4-7(5-9)6-10-9/h2-3,7,10H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFBOBKQKWTTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C23CC(C2)CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260937-09-3
Record name 1-(1-methyl-1H-pyrazol-3-yl)-2-azabicyclo[2.1.1]hexane
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